Cyclopentanol, 2-(2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-yl)cyclopentanol is a heterocyclic compound that features a benzothiazole ring fused with a cyclopentanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)cyclopentanol typically involves the reaction of 2-aminothiophenol with cyclopentanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring . Various synthetic pathways, including microwave irradiation and one-pot multicomponent reactions, have been employed to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)cyclopentanol, often involves large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)cyclopentanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Chlorobenzothiazole: Exhibits enhanced biological activity due to the presence of a chlorine substituent.
Uniqueness
2-(Benzo[d]thiazol-2-yl)cyclopentanol stands out due to its unique cyclopentanol moiety, which imparts distinct physicochemical properties and biological activities compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H13NOS/c14-10-6-3-4-8(10)12-13-9-5-1-2-7-11(9)15-12/h1-2,5,7-8,10,14H,3-4,6H2 |
InChI Key |
UVXRDADOEUABEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.